molecular formula C14H24N2OS B7037146 [(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol

[(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol

Cat. No.: B7037146
M. Wt: 268.42 g/mol
InChI Key: XFMMQVRRLCELAR-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol is a complex organic compound featuring a piperidine ring substituted with a thiazole moiety and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperidine and 2-propan-2-yl-1,3-thiazole.

    Step 1: The piperidine ring is functionalized at the 4-position with a hydroxymethyl group through a nucleophilic substitution reaction.

    Step 2: The thiazole moiety is introduced via a coupling reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Step 3: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the synthesis of [(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol would involve large-scale reactors and continuous flow processes to optimize yield and reduce production costs. Catalysts and automated systems would be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thiazole ring can undergo reduction reactions, typically using hydrogenation catalysts such as palladium on carbon.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, lithium aluminum hydride.

    Solvents: Dimethylformamide, dichloromethane, ethanol.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Hydrogenation of the thiazole ring to form a saturated thiazolidine ring.

    Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological effects.

    Therapeutic Agent: Potential use in treating conditions such as inflammation and neurological disorders.

Industry

    Material Science: Application in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of [(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to changes in cellular processes and biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol: Unique due to its specific substitution pattern and functional groups.

    [(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

    [(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]amine: Contains an amine group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, thiazole moiety, and hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[(2S,4S)-2-methyl-1-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c1-10(2)14-15-7-13(18-14)8-16-5-4-12(9-17)6-11(16)3/h7,10-12,17H,4-6,8-9H2,1-3H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMMQVRRLCELAR-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1CC2=CN=C(S2)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1CC2=CN=C(S2)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.